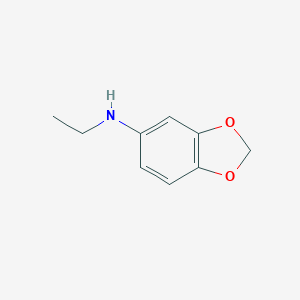

N-Ethyl-1,3-benzodioxol-5-amine

Description

N-Ethyl-1,3-benzodioxol-5-amine, also known as N-ethyl-3,4-methylenedioxyaniline, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a benzodioxole ring substituted with an ethylamine group at the 5-position. It is a high-purity organic reagent used in various scientific research applications.

Propriétés

IUPAC Name |

N-ethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKGTVXPIULTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067732 | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32953-14-3 | |

| Record name | N-Ethyl-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32953-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032953143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzo-1,3-dioxol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Nucleophilic Substitution

The most straightforward method involves alkylating 1,3-benzodioxol-5-amine with ethyl halides (e.g., ethyl bromide or iodide). In this reaction, the amine acts as a nucleophile, displacing the halide in an SN2 mechanism. A base such as potassium carbonate or triethylamine is employed to deprotonate the amine, enhancing its nucleophilicity.

Reaction Conditions :

Phase-Transfer Catalysis

To improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide are used. This method facilitates the reaction in biphasic systems (e.g., water-dichloromethane), reducing side reactions and enhancing yield to 80–85%.

Reductive Amination Using Acetaldehyde

Mechanism and Optimization

Reductive amination offers a selective route by condensing 1,3-benzodioxol-5-amine with acetaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred due to its stability in acidic conditions, enabling imine intermediate formation and subsequent reduction.

Typical Protocol :

Industrial Adaptations

Large-scale production employs catalytic hydrogenation with palladium on charcoal or Raney nickel. For example, using ammonium formate as a hydrogen source in ethanol at 50°C achieves 85% yield.

Mitsunobu Reaction for N-Ethylation

Reaction Design

The Mitsunobu reaction enables ethyl group transfer under mild conditions. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) mediate the coupling of 1,3-benzodioxol-5-amine with ethanol, forming the N-ethyl derivative.

Advantages :

-

High stereochemical control.

-

No requirement for pre-activated ethylating agents.

Limitations :

-

High cost of reagents limits industrial use.

-

Requires meticulous purification to remove phosphine oxide byproducts.

Industrial Synthesis and Scalability

Continuous-Flow Alkylation

Modern facilities adopt continuous-flow reactors to enhance throughput. Ethyl bromide and amine are mixed in a microreactor at 100°C, achieving 90% conversion in <10 minutes. This method reduces waste and improves safety by minimizing exposure to volatile reagents.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions or ionic liquids. For instance, microwave-assisted alkylation in [BMIM][BF4] ionic liquid yields 88% product in 30 minutes, showcasing energy efficiency.

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Alkylation (Ethyl Bromide) | 75% | 12–24 h | Low | High |

| Reductive Amination | 80% | 6–8 h | Moderate | Moderate |

| Mitsunobu Reaction | 85% | 4–6 h | High | Low |

| Continuous-Flow | 90% | 10 min | High | Very High |

Analyse Des Réactions Chimiques

Types of Reactions

N-Ethyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated benzodioxole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

N-Ethyl-BD serves as a crucial building block in organic synthesis. Its structure allows for the derivation of various derivatives that can be utilized in creating more complex molecules. For instance, it has been employed in the synthesis of 1,3-diaryl-5-oxo-proline derivatives, which have shown potential as endothelin receptor ligands. These ligands are significant in studying cardiovascular diseases due to their role in vasoconstriction and blood pressure regulation .

Table 1: Synthesis of Derivatives from N-Ethyl-BD

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 5c.HCl | Reaction with 4-chlorobenzaldehyde | 86 | Antibacterial activity |

| 6.HBr | Reaction with iodomethane | 90 | Potential therapeutic agents |

Pharmacological Research

N-Ethyl-BD has been investigated for its pharmacological properties, particularly its effects on the central nervous system (CNS). It is structurally related to other psychoactive substances and has been studied for its potential as a stimulant or entactogen. Research indicates that compounds similar to N-Ethyl-BD may exhibit effects comparable to known psychoactive drugs, which warrants further exploration into their safety and efficacy profiles .

Case Study: Toxicological Analysis

A case study involving the toxicological analysis of N-ethylpentylone (a related compound) highlighted the need for careful evaluation of synthetic cathinones. The study utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze biological samples for the presence of these substances, emphasizing the importance of analytical methods in pharmacological research .

Analytical Chemistry

In analytical chemistry, N-Ethyl-BD is utilized for its properties that facilitate separation and identification processes. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), where it serves as a reference compound for method development. The mobile phase typically includes acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Table 2: Chromatographic Conditions for N-Ethyl-BD Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Newcrom R1 |

| Detection Method | UV or MS |

Mécanisme D'action

The mechanism of action of N-Ethyl-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-1,3-benzodioxol-5-amine

- 1,3-Benzodioxol-5-amine

- N-Ethyl-3,4-methylenedioxyphenethylamine

Uniqueness

N-Ethyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .

Activité Biologique

N-Ethyl-1,3-benzodioxol-5-amine, a compound with significant potential in various biological applications, has garnered attention due to its structural features and reactivity. This article provides an in-depth analysis of its biological activity, including synthesis methods, chemical properties, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C_9H_11NO_2 |

| Molecular Weight | 165.19 g/mol |

| LogP | 1.93 |

| Solubility | Soluble in organic solvents (e.g., ethanol, toluene) |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 3 |

The compound's structure includes a benzodioxole moiety which contributes to its hydrophobic characteristics while allowing solubility in organic solvents, advantageous for various synthetic applications .

Synthesis

This compound can be synthesized through a multi-step process starting from 1,2-methylenedioxybenzene. The synthesis involves:

- Formation of the dioxole ring : Utilizing appropriate reagents to ensure the correct formation of the dioxole structure.

- Alkylation : Introducing the ethyl group through alkylation reactions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

This synthetic route highlights the compound's accessibility for research and potential pharmaceutical applications.

The biological activity of this compound is primarily linked to its interactions with various biological targets. While specific pathways remain to be fully elucidated, initial studies suggest that it may act on neurotransmitter systems similar to other compounds in its class. For instance, it has been noted for potential serotonergic activity, which could implicate it in mood modulation and other neuropharmacological effects .

Case Studies and Research Findings

- Antidiabetic Potential : Recent studies have indicated that derivatives of benzodioxol compounds exhibit significant antidiabetic effects. For example, specific derivatives were shown to reduce blood glucose levels in diabetic mice models from 252.2 mg/dL to 173.8 mg/dL . This suggests that this compound or its derivatives could be explored further for their therapeutic potential in diabetes management.

- Neuroprotective Effects : Research on similar benzodioxole compounds has revealed their ability to inhibit protein misfolding associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds showed promising antifibrillary activity against proteins prone to aggregation, indicating a potential role for this compound in neuroprotection .

- Endocrine Disruption Studies : Investigations into the endocrine-disrupting properties of related compounds have highlighted their ability to modulate calcium signaling pathways in cell lines expressing GPER1 (G protein-coupled estrogen receptor). Such findings may suggest that this compound could interact with hormonal pathways, warranting further exploration into its effects on endocrine systems .

Q & A

Basic: What synthetic methodologies are recommended for N-Ethyl-1,3-benzodioxol-5-amine?

Answer:

this compound can be synthesized via reductive alkylation of 1,3-benzodioxol-5-amine (piperonylamine) using ethyl iodide or acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride. Asymmetric synthesis methods, such as chiral auxiliary-mediated alkylation, may be employed to obtain enantiopure forms . For example, in related benzodioxol-5-amine derivatives, enantiomers were resolved using chiral column chromatography or enzymatic resolution, followed by characterization via circular dichroism (CD) spectroscopy . Key reagents (e.g., EDC, NHS for coupling) and purification steps (e.g., recrystallization, flash chromatography) should be optimized to improve yield and purity .

Basic: How can the structural integrity of this compound be validated?

Answer:

Structural validation requires a combination of techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. ORTEP-III or WinGX can visualize anisotropic displacement ellipsoids and molecular packing .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., C-O-C stretch in benzodioxole at ~1250 cm⁻¹) and ¹H/¹³C NMR (e.g., ethyl group resonances at δ ~1.2 ppm for CH₃ and δ ~3.3 ppm for CH₂) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 194.118 for C₉H₁₂NO₂) .

Advanced: What experimental strategies are effective for resolving enantiomers and evaluating their pharmacological activity?

Answer:

- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers. For example, the R-(-) and S-(+) enantiomers of α-ethyl homologs were synthesized using chiral auxiliaries .

- Pharmacological assays : Use a two-lever drug discrimination model in rodents trained to differentiate saline from psychoactive standards (e.g., LSD). Generalization tests assess whether enantiomers mimic the discriminative stimulus of reference compounds. Dose-response curves and ED₅₀ values quantify potency .

- Molecular docking : Compare enantiomer binding affinities to target receptors (e.g., serotonin transporters) using software like AutoDock Vina .

Advanced: How can structure-activity relationships (SAR) be systematically studied for antitumor derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with modifications at the ethyl group (e.g., branching, halogenation) or benzodioxole ring (e.g., methoxy, nitro groups). For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives showed enhanced antitumor activity when substituted with tert-butyl groups .

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to identify potent analogs.

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Answer:

- Disorder in flexible groups : The ethyl or benzodioxole substituents may exhibit positional disorder. Apply SHELXL restraints (e.g., DELU, SIMU) to model thermal motion and avoid overfitting .

- Twinned crystals : Use PLATON or ROTAX to detect twinning and refine structures with HKLF5 format in SHELXL .

- Validation tools : Check for geometric outliers (e.g., bond length deviations >3σ) using CCDC Mercury or checkCIF .

Advanced: How do metabolic pathways influence the pharmacological profile of this compound?

Answer:

- In vitro metabolism : Incubate the compound with hepatic microsomes (e.g., human CYP450 isoforms) and identify phase I metabolites (e.g., N-deethylation, hydroxylation) via LC-MS/MS.

- Stability assays : Assess plasma stability (e.g., half-life in rat plasma) and metabolite formation kinetics .

- Pharmacokinetic modeling : Use in silico tools (e.g., GastroPlus) to predict bioavailability and brain penetration based on logP and pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.